16beta-Cyano-estradiol
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Overview
Description
16beta-Cyano-Estradiol is a synthetic derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the presence of a cyano group at the 16th position of the estradiol molecule. The introduction of the cyano group significantly alters the biological activity and properties of the parent molecule, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Cyano-Estradiol typically involves the introduction of a cyano group into the estradiol molecule. One common method is the cyanation of estradiol derivatives using reagents such as cyanogen bromide or sodium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 16beta-Cyano-Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
16beta-Cyano-Estradiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 16beta-Cyano-Estradiol involves its interaction with estrogen receptors (ERs) in target cells. Upon binding to ERs, the compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of estrogen-responsive genes. This leads to various physiological effects, including cell proliferation, differentiation, and modulation of metabolic pathways .
Comparison with Similar Compounds
Estradiol: The parent compound, a natural estrogen with potent biological activity.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
17alpha-Ethynyl-Estradiol: Another synthetic derivative with enhanced oral bioavailability.
Uniqueness: 16beta-Cyano-Estradiol is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with estrogen receptors, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbonitrile |
InChI |
InChI=1S/C19H23NO2/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |
InChI Key |
IWVYOPUBSXDPSW-IEQBIMPXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C#N)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)C#N)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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